3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a 1,2,4-triazol-5(4H)-one derivative characterized by a central triazolone core substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and a complex propan-2-yl moiety at position 1.
Properties
IUPAC Name |
5-cyclopropyl-2-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-10-12-22(13-11-14)19(25)15(2)24-20(26)23(17-6-4-3-5-7-17)18(21-24)16-8-9-16/h3-7,14-16H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACRWNOFNNUXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)N2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s triazolone core is a common scaffold in medicinal chemistry. Below is a detailed comparison with structurally related compounds from the literature.
Core Substituent Analysis
Key Observations :
- Position 1 : The target compound’s bulky 4-methylpiperidinyl carbonyl group may enhance lipophilicity and membrane permeability compared to simpler substituents in or the benzyloxy-pentyl group in .
- Position 3 : The cyclopropyl group in the target compound likely increases steric hindrance and metabolic stability relative to the methyl group in .
- Position 4: The phenyl group in the target compound lacks electron-withdrawing substituents (cf.
Physicochemical Properties (Inferred)
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP | ~3.5 (estimated) | 2.1 (reported) | ~4.2 (estimated) |
| Molecular Weight | 424.5 g/mol | 284.7 g/mol | 620.7 g/mol |
| Hydrogen Bond Acceptors | 6 | 5 | 9 |
Notes:
Research Implications
- Antifungal Potential: The triazolone scaffold is prevalent in azole antifungals (e.g., posaconazole derivatives in ). The target compound’s 4-methylpiperidinyl group may improve CNS penetration compared to polar analogs.
Q & A
Q. What are the key synthetic strategies for synthesizing 3-cyclopropyl-1-(1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one?
The synthesis involves multi-step organic reactions, including:
- N-Alkylation : Formation of the piperidine intermediate via nucleophilic substitution (e.g., introducing 4-methylpiperidine) .
- Acylation : Coupling the piperidine derivative with a propionyl group using acylating agents .
- Triazole Ring Formation : Cycloaddition or condensation reactions to assemble the 1,2,4-triazole core, often monitored by thin-layer chromatography (TLC) for intermediate purity .
- Final Functionalization : Introduction of cyclopropyl and phenyl groups via Suzuki coupling or Friedel-Crafts alkylation . Reagents like KOH (base catalysis) and ethanol (solvent) are commonly used under reflux conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by resolving proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at ~452.5 Da) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities under reverse-phase conditions .
Q. What are the primary functional groups influencing this compound's reactivity?
The triazole ring (hydrogen-bond acceptor), cyclopropyl group (strain-induced reactivity), and 4-methylpiperidinyl moiety (basic nitrogen) dominate interactions. These groups participate in π-stacking (aromatic systems) and hydrogen bonding, critical for biological target engagement .
Q. How is the compound’s stability assessed under varying pH conditions?
Stability studies involve:
- Accelerated Degradation Tests : Incubation at pH 1–13 (simulating gastrointestinal and physiological conditions) with HPLC monitoring .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
Q. What in vitro assays are used for preliminary biological evaluation?
- Cytotoxicity Assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM doses .
- Enzyme Inhibition Studies : Fluorescence polarization assays targeting kinases or proteases, with IC50 calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency .
- Catalyst Screening : Pd(PPh3)4 for Suzuki couplings reduces byproducts .
- Temperature Gradients : Controlled reflux (80–120°C) minimizes side reactions during cyclopropane introduction .
- Real-Time Monitoring : In-line IR spectroscopy tracks intermediate formation .
Q. How to resolve contradictions in reported synthetic yields across studies?
Discrepancies often arise from:
- Purification Methods : Column chromatography vs. recrystallization (yield differences of 10–20%) .
- Reagent Quality : Impure starting materials (e.g., <98% piperidine derivatives) reduce final yields . Mitigation involves cross-validating protocols with standardized reagents and reporting detailed reaction conditions (e.g., stirring rate, inert atmosphere) .
Q. What computational methods predict this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Assess binding affinity to cytochrome P450 enzymes (CYP3A4/2D6) for metabolic stability predictions .
- QSAR Models : Correlate logP values (calculated: ~3.2) with membrane permeability using software like Schrödinger .
Q. How to design dose-response experiments for in vivo efficacy studies?
- Animal Models : Use xenograft mice (e.g., implanted with HT-29 tumors) with 10–50 mg/kg oral doses .
- Pharmacokinetic Sampling : Plasma collection at 0.5, 2, 6, 24h post-dose for LC-MS/MS analysis .
- Control Groups : Include vehicle-treated and reference compound (e.g., doxorubicin) cohorts .
Q. What strategies mitigate off-target effects in biological assays?
- Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
- Proteomic Profiling : SILAC-based mass spectrometry identifies unintended protein interactions .
- Structural Analogues : Compare activity of derivatives lacking the cyclopropyl group to isolate pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
